molecular formula C20H19FN4O3S B14806755 4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxo-N-phenylbutanamide

4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxo-N-phenylbutanamide

Cat. No.: B14806755
M. Wt: 414.5 g/mol
InChI Key: HKBSCGFGNZBYEC-DHZHZOJOSA-N
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Description

This compound is characterized by its unique structure, which includes an anilino group, a fluorophenyl group, and a hydrazino carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-(4-fluorophenyl)acrylamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-anilino-4-oxobutanoyl chloride: This intermediate is prepared by reacting aniline with succinic anhydride in the presence of a suitable catalyst.

    Reaction with hydrazine: The 4-anilino-4-oxobutanoyl chloride is then reacted with hydrazine to form the corresponding hydrazide.

    Thioamide formation: The hydrazide is further reacted with carbon disulfide to form the hydrazino carbonothioyl derivative.

    Coupling with 3-(4-fluorophenyl)acrylamide: Finally, the hydrazino carbonothioyl derivative is coupled with 3-(4-fluorophenyl)acrylamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-(4-fluorophenyl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Corresponding oxides and quinones.

    Reduction: Reduced amines and alcohols.

    Substitution: Halogenated derivatives and substituted amines.

Scientific Research Applications

N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-(4-fluorophenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-(4-chlorophenyl)acrylamide
  • N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-(4-bromophenyl)acrylamide
  • N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-(4-methylphenyl)acrylamide

Uniqueness

N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-(4-fluorophenyl)acrylamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19FN4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

4-[2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl]hydrazinyl]-4-oxo-N-phenylbutanamide

InChI

InChI=1S/C20H19FN4O3S/c21-15-9-6-14(7-10-15)8-11-18(27)23-20(29)25-24-19(28)13-12-17(26)22-16-4-2-1-3-5-16/h1-11H,12-13H2,(H,22,26)(H,24,28)(H2,23,25,27,29)/b11-8+

InChI Key

HKBSCGFGNZBYEC-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC(=O)C=CC2=CC=C(C=C2)F

Origin of Product

United States

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